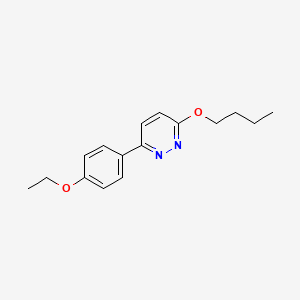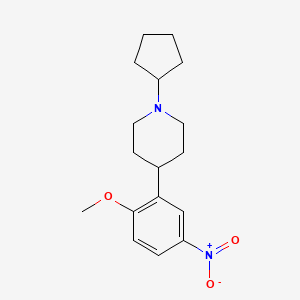
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, silvery-white metal that is chemically similar to zinc but denser and softer . Zinc, on the other hand, is a bluish-silver, lustrous metal that is more abundant and widely used in various applications . Both metals are often found together in nature, particularly in zinc ores, and share similar chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium-doped zinc oxide nanoparticles can be synthesized via the sol-gel method. This involves the preparation of a sol, which is then transformed into a gel that can be dried and calcined to obtain the desired nanoparticles . The sol-gel method allows for precise control over the composition and properties of the nanoparticles.
Industrial Production Methods: Cadmium is primarily produced as a by-product of zinc refining. The process begins with the roasting of zinc sulfide ores, which converts the sulfide into zinc oxide. During this process, cadmium becomes concentrated in the fumes, which are then treated to obtain cadmium with a purity of over 99.9% . Zinc is produced through various methods, including electrolytic refining and pyrometallurgical processes .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), a reaction that requires heat . Zinc also reacts with oxygen to form zinc oxide (ZnO), which is amphoteric and can react with both acids and bases .
Common Reagents and Conditions: Cadmium reacts with hydrochloric acid to form cadmium chloride (CdCl2) and hydrogen gas . Similarly, zinc reacts with hydrochloric acid to form zinc chloride (ZnCl2) and hydrogen gas . Both metals can also form complexes with ammonia in aqueous solutions .
Major Products Formed: The major products formed from the reactions of cadmium and zinc include their respective oxides, chlorides, and complexes with ammonia. These compounds have various applications in industry and research .
Applications De Recherche Scientifique
Cadmium and zinc have numerous scientific research applications. Cadmium-doped zinc oxide nanoparticles are used in gas sensing applications due to their enhanced sensitivity and response time . Cadmium-zinc-telluride is an important semiconductor material used in radiation detectors for medical imaging, homeland security, and astronomy . Zinc is also used in agriculture to reduce cadmium bioavailability in crops, thereby reducing the health risks associated with cadmium exposure .
Mécanisme D'action
Cadmium exerts its effects by binding to and activating the high zinc activated nuclear receptor (HIZR-1), which regulates zinc homeostasis . This binding promotes the nuclear accumulation of HIZR-1 and activates transcription via the high zinc activation enhancer . Cadmium can also induce oxidative stress and disrupt cellular processes by generating reactive oxygen species and binding to macromolecules .
Comparaison Avec Des Composés Similaires
Cadmium is chemically similar to zinc and mercury, both of which are also Group 12 metals . Like cadmium, zinc demonstrates an oxidation state of +2 in most of its compounds . cadmium is denser and softer than zinc and has a lower melting point . Mercury, on the other hand, is unique among the Group 12 metals due to its liquid state at room temperature .
List of Similar Compounds:- Zinc (Zn)
- Mercury (Hg)
- Cadmium-zinc-telluride (CdZnTe)
- Cadmium sulfide (CdS)
- Zinc oxide (ZnO)
These compounds share similar chemical properties but differ in their physical properties and specific applications .
Propriétés
Numéro CAS |
647831-94-5 |
|---|---|
Formule moléculaire |
Cd5Zn3 |
Poids moléculaire |
758.2 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/5Cd.3Zn |
Clé InChI |
NKSKHTAMFSKATC-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)

![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
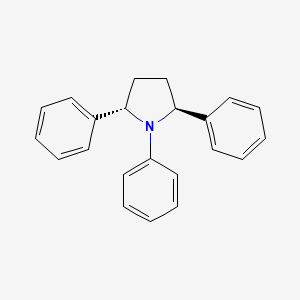
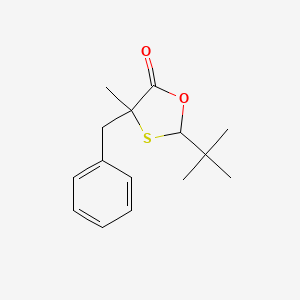
![N,N'-Dimethyl-N-{4-[(1H-pyrrol-3-yl)oxy]phenyl}urea](/img/structure/B12607380.png)
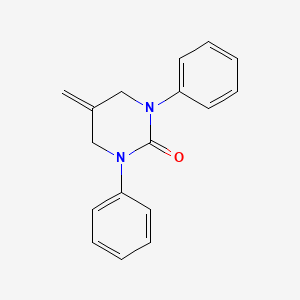
![1,3-Dimethyl-5-[(2-phenylethenyl)oxy]benzene](/img/structure/B12607392.png)
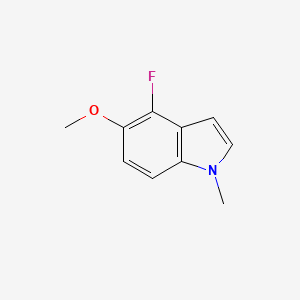
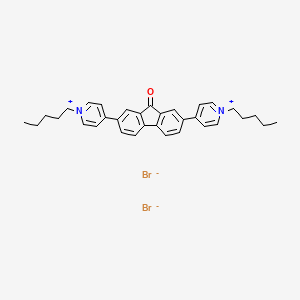
![4-Ethoxy-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607406.png)
![2-[3-(5-Chloro-2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B12607413.png)
